2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde
Description
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS: 667437-87-8) is a halogenated aromatic aldehyde featuring a benzyloxy group substituted with bromine at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring. It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 325.6 g/mol . Its structural complexity, combining bromine and chlorine substituents, makes it valuable for studying structure-activity relationships (SAR) in drug discovery and materials science.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGUKXEGWKCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorosalicylaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid
Reduction: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde exhibit antiviral properties. For instance, structure-based optimization of aldehyde derivatives has led to significant reductions in viral RNA loads in models infected with SARS-CoV-2. This suggests that the compound could be explored further as a potential antiviral agent against coronaviruses and other viral pathogens .
2. Anti-inflammatory Properties
Research into related compounds has revealed promising anti-inflammatory effects. For example, derivatives containing aldehyde functionalities have been shown to inhibit COX-2 activity effectively, indicating that this compound may possess similar anti-inflammatory benefits . This property is crucial for developing treatments for inflammatory diseases.
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions, making it versatile in synthetic pathways .
2. Synthesis of Heterocyclic Compounds
The compound can also be utilized in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. Its reactivity can facilitate the formation of nitrogen-containing heterocycles through various cyclization reactions .
Materials Science Applications
1. Development of Functional Materials
The unique chemical structure of this compound makes it suitable for developing functional materials such as polymers and coatings. Its ability to undergo polymerization can lead to materials with specific properties tailored for applications in electronics or coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is largely dependent on its chemical structure and the specific reactions it undergoes. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions . These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS: 667436-67-1)
- Structural Difference : Bromine is at the 4-position of the benzyl group instead of the 3-position.
- Implications : Positional isomerism affects molecular symmetry and intermolecular interactions. This may influence crystallization behavior and solubility .
- Purity : 95% (commercially available) .
2-(Benzyloxy)-5-chlorobenzaldehyde (CAS: 38544-16-0)
- Structural Difference : Lacks the bromine atom on the benzyl group.
- Implications : Reduced molecular weight (MW: 246.7 g/mol) and lipophilicity compared to the brominated analogue. This compound demonstrated moderate anticancer activity against HL-60 cells (IC₅₀ ~1–10 μM) .
2-[(4-Chlorobenzyl)oxy]benzaldehyde (CAS: 52803-59-5)
- Structural Difference : Chlorine replaces bromine on the benzyl group, and the benzaldehyde ring lacks the 5-chloro substituent.
- Implications : Lower halogen content reduces steric hindrance and may alter reactivity in cross-coupling reactions .
Physicochemical Properties
Notes:
- Melting points and solubility data for brominated derivatives are scarce in the provided evidence.
- The presence of bromine increases molecular weight by ~79 g/mol compared to non-brominated analogues.
Biological Activity
The compound 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a derivative of benzaldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure
This compound consists of a chlorobenzaldehyde moiety substituted with a bromobenzyl ether. Its molecular formula is and it exhibits unique properties due to the presence of halogen atoms which can influence its interaction with biological targets.
- Molecular Weight: 295.67 g/mol
- Melting Point: Not specified in the literature but typically assessed for similar compounds.
- Solubility: Solubility in organic solvents is expected, which is common for aromatic aldehydes.
The biological activity of this compound has been primarily linked to its ability to interact with various cellular pathways. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell growth and survival signaling pathways. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies: Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia), NALM-6 (leukemia), and COLO-205 (colon adenocarcinoma) .
- IC50 Values: The IC50 values for related compounds suggest that modifications in the structure can enhance or diminish cytotoxicity, emphasizing the importance of specific substituents like bromine and chlorine in achieving desired biological effects .
Structure-Activity Relationship (SAR)
The presence of halogen atoms such as bromine and chlorine has been shown to enhance the lipophilicity and overall biological activity of aromatic compounds:
- Bromine Substitution: The introduction of bromine at the 3-position on the benzyl ring increases electron density, enhancing binding affinity to target proteins.
- Chlorine Substitution: Chlorine at the 5-position contributes to increased potency by stabilizing the compound's interaction with PI3K through hydrophobic interactions .
Case Study 1: Antiproliferative Effects
A study conducted on various benzaldehyde derivatives, including this compound, demonstrated that these compounds significantly inhibited cell proliferation in vitro. The study utilized MTT assays to evaluate cytotoxicity across multiple cancer cell lines, revealing that modifications to the benzaldehyde structure could lead to improved anticancer properties .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that this compound induces cell cycle arrest at the G2/M phase in HL-60 cells. This was confirmed through flow cytometry analysis, which indicated a strong correlation between compound concentration and percentage of cells arrested in this phase .
Comparative Analysis
| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cell Lines |
|---|---|---|---|
| This compound | TBD | PI3K Inhibition | HL-60, NALM-6, COLO-205 |
| 4-Chromanone | Higher | Unknown | Various cancer lines |
| Quercetin | Reference | Antioxidant, PI3K Inhibition | Various cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
